molecular formula C8H10N2O2 B3023433 1-(3-Nitrophenyl)ethanamine CAS No. 90271-37-7

1-(3-Nitrophenyl)ethanamine

Cat. No. B3023433
CAS RN: 90271-37-7
M. Wt: 166.18 g/mol
InChI Key: AVIBPONLEKDCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)ethanamine is a chemical compound that is related to other nitrophenyl compounds, which are often used in various chemical studies and applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be informative for understanding the chemical behavior and applications of this compound.

Synthesis Analysis

The synthesis of related nitrophenyl compounds involves various chemical reactions. For instance, the synthesis of a complex containing a 2-nitrophenyl moiety was achieved by condensation reactions and characterized by spectroscopic methods . Another synthesis method for a racemic mixture of a nitrophenyl compound was performed using selective reduction of an olefin with sodium boro[3H]hydride . These methods indicate that the synthesis of nitrophenyl compounds can be complex and may require multiple steps, including condensation and reduction reactions.

Molecular Structure Analysis

The molecular structure of nitrophenyl compounds can be quite intricate. For example, a silver(I) complex with a 2-nitrophenyl ligand was found to have a distorted tetrahedral coordination geometry around the silver center . This suggests that this compound could also exhibit interesting structural features when forming complexes with metals.

Chemical Reactions Analysis

Chemical reactions involving nitrophenyl compounds can lead to the formation of various products. The papers provided do not directly discuss the reactions of this compound, but they do show that nitrophenyl compounds can participate in complex formation and can be intermediates in biosynthetic pathways . This implies that this compound may also engage in diverse chemical reactions, potentially leading to the synthesis of biologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds can be influenced by their molecular structure and the solvents used. The ternary phase equilibrium study of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone provides insights into the solubility and crystallization behaviors of these compounds in different solvents . Although this study does not directly pertain to this compound, it suggests that nitrophenyl compounds can have distinct physical properties, such as solubility and crystallization patterns, which are important for their separation and purification.

properties

IUPAC Name

1-(3-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIBPONLEKDCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1cccc([N+](=O)[O-])c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-Nitro-3-(1-azidoethyl)benzene (1.3 g, 6.76 mmol) was dissolved in tetrahydrofuran and triphenylphosphine (1.9 g, 7.4 mmol) was added. The resulting solution was stirred at ambient temperature for 18 hours. 1M aqueous sodium hydroxide (1 ml) was then added and the stirring continued for 48 hours. The reaction was diluted with ethyl acetate, washed with brine several times, dried over magnesium sulfate, filtered, and evaporated. The residue was chromatographed (silica gel, 2:1 hexane:ethyl acetate) to provide 1.1 g of the title compound. (99%). 1H NMR(CDCl3)
Name
1-Nitro-3-(1-azidoethyl)benzene
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Nitrophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrophenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(3-Nitrophenyl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(3-Nitrophenyl)ethanamine
Reactant of Route 5
1-(3-Nitrophenyl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(3-Nitrophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.